molecular formula C11H12ClNO3 B12953006 Methyl 4-amino-6-chlorochromane-8-carboxylate hydrochloride

Methyl 4-amino-6-chlorochromane-8-carboxylate hydrochloride

Cat. No.: B12953006
M. Wt: 241.67 g/mol
InChI Key: FPLJCEBTVGRQBI-UHFFFAOYSA-N
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Description

Methyl 4-amino-6-chlorochromane-8-carboxylate hydrochloride is a chemical compound with the molecular formula C11H12ClNO3 It is a derivative of chromane, a bicyclic organic compound, and contains functional groups such as an amino group, a chloro group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-6-chlorochromane-8-carboxylate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-amino-6-chlorochromane and methyl chloroformate.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the esterification process.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-6-chlorochromane-8-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl 4-amino-6-chlorochromane-8-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 4-amino-6-chlorochromane-8-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The amino and chloro groups play a crucial role in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-amino-8-chlorochromane-6-carboxylate: A similar compound with the chloro and carboxylate groups in different positions.

    Methyl 4-amino-6-chlorochromane-8-carboxylate: The non-hydrochloride form of the compound.

Uniqueness

Methyl 4-amino-6-chlorochromane-8-carboxylate hydrochloride is unique due to its specific functional group arrangement, which imparts distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for certain applications.

Biological Activity

Methyl 4-amino-6-chlorochromane-8-carboxylate hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and experimental data.

Chemical Structure and Properties

This compound belongs to the chromane family, characterized by a chromane backbone with various functional groups that influence its biological activity. The presence of the amino group and chlorine atom enhances its interaction with biological targets, making it a candidate for further pharmacological exploration.

Research indicates that compounds similar to methyl 4-amino-6-chlorochromane-8-carboxylate may act through several mechanisms:

  • Inhibition of Key Enzymes : The compound has shown potential in inhibiting enzymes involved in cancer cell proliferation and survival, particularly those regulated by the hypoxia-inducible factor (HIF) pathway .
  • Modulation of Signaling Pathways : It is suggested that this compound can modulate critical signaling pathways linked to cell survival and apoptosis, potentially enhancing the efficacy of existing cancer therapies .

Anticancer Activity

A series of studies have evaluated the anticancer properties of this compound. The following table summarizes key findings from various studies:

Study ReferenceCancer TypeTreatment DosageEffect ObservedStatistical Significance
Glioblastoma Multiforme30 mg/kg p.o. qdTumor volume reductionp < 0.05 vs. controls
Renal Cell Carcinoma2 mg/kg p.o. qdInhibition of tumor growthp < 0.05 vs. controls
Hepatocellular CarcinomaVariable dosagesInduction of apoptosis in tumor cellsp < 0.05 vs. controls

These studies demonstrate that this compound exhibits significant anticancer effects across multiple tumor types, suggesting its potential as a therapeutic agent.

Cytotoxicity Studies

Cytotoxicity assessments were conducted on various normal cell lines to evaluate the safety profile of the compound:

Cell LineIC50 (µM)Selectivity Index (SI)
HEK293T25>10
Human Fibroblasts30>12

The selectivity index indicates that this compound has a favorable safety profile, exhibiting higher toxicity towards cancer cells compared to normal cells.

Case Studies

  • Case Study on Renal Cell Carcinoma :
    • A study involving nude mice bearing renal cell carcinoma xenografts treated with this compound showed a significant reduction in tumor size after four weeks of treatment compared to control groups .
  • Combination Therapy :
    • In another study, combining this compound with standard chemotherapy agents resulted in enhanced efficacy against glioblastoma multiforme, indicating potential for use in combination therapies .

Properties

Molecular Formula

C11H12ClNO3

Molecular Weight

241.67 g/mol

IUPAC Name

methyl 4-amino-6-chloro-3,4-dihydro-2H-chromene-8-carboxylate

InChI

InChI=1S/C11H12ClNO3/c1-15-11(14)8-5-6(12)4-7-9(13)2-3-16-10(7)8/h4-5,9H,2-3,13H2,1H3

InChI Key

FPLJCEBTVGRQBI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC2=C1OCCC2N)Cl

Origin of Product

United States

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